molecular formula C22H14F6N2 B287895 2-(trifluoromethyl)-N-[3-({[2-(trifluoromethyl)phenyl]imino}methyl)benzylidene]aniline

2-(trifluoromethyl)-N-[3-({[2-(trifluoromethyl)phenyl]imino}methyl)benzylidene]aniline

Cat. No. B287895
M. Wt: 420.3 g/mol
InChI Key: HHKLRANLRWGSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trifluoromethyl)-N-[3-({[2-(trifluoromethyl)phenyl]imino}methyl)benzylidene]aniline, also known as TFMB-aniline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMB-aniline belongs to the family of anilines and is a derivative of benzylidene.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-N-[3-({[2-(trifluoromethyl)phenyl]imino}methyl)benzylidene]aniline is not fully understood, but it is believed to involve the inhibition of various biological targets, including enzymes and receptors. This compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. This compound has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have neuroprotective effects in various animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

2-(trifluoromethyl)-N-[3-({[2-(trifluoromethyl)phenyl]imino}methyl)benzylidene]aniline has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 2-(trifluoromethyl)-N-[3-({[2-(trifluoromethyl)phenyl]imino}methyl)benzylidene]aniline, including the development of more efficient synthesis methods, the identification of its biological targets, and the evaluation of its potential as a therapeutic agent for various diseases. In addition, further research is needed to investigate the safety and toxicity of this compound in vivo.

Synthesis Methods

2-(trifluoromethyl)-N-[3-({[2-(trifluoromethyl)phenyl]imino}methyl)benzylidene]aniline can be synthesized using various methods, including the condensation reaction of 2-amino-3-methylbenzoic acid with 2-(trifluoromethyl)benzaldehyde in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain this compound. Another method involves the reaction of 2-(trifluoromethyl)aniline with 3-({[2-(trifluoromethyl)phenyl]imino}methyl)benzaldehyde in the presence of a base.

Scientific Research Applications

2-(trifluoromethyl)-N-[3-({[2-(trifluoromethyl)phenyl]imino}methyl)benzylidene]aniline has been extensively studied for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of various functional materials, including liquid crystals and organic semiconductors. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent and as a ligand for various biological targets.

properties

Molecular Formula

C22H14F6N2

Molecular Weight

420.3 g/mol

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-1-[3-[[2-(trifluoromethyl)phenyl]iminomethyl]phenyl]methanimine

InChI

InChI=1S/C22H14F6N2/c23-21(24,25)17-8-1-3-10-19(17)29-13-15-6-5-7-16(12-15)14-30-20-11-4-2-9-18(20)22(26,27)28/h1-14H

InChI Key

HHKLRANLRWGSNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=CC2=CC(=CC=C2)C=NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=CC2=CC(=CC=C2)C=NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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